molecular formula C11H16N2O4 B2591032 (1-Cyclohexyl-2,5-dioxo-imidazolidin-4-yl)-acetic acid CAS No. 1008075-30-6

(1-Cyclohexyl-2,5-dioxo-imidazolidin-4-yl)-acetic acid

Cat. No.: B2591032
CAS No.: 1008075-30-6
M. Wt: 240.259
InChI Key: PYFPTMQCFCCZFE-UHFFFAOYSA-N
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Description

(1-Cyclohexyl-2,5-dioxo-imidazolidin-4-yl)-acetic acid is a compound that belongs to the class of imidazolidinones Imidazolidinones are a group of heterocyclic compounds containing a five-membered ring with two nitrogen atoms and three carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclohexyl-2,5-dioxo-imidazolidin-4-yl)-acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylamine with glyoxylic acid to form the imidazolidinone ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can improve yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclohexyl-2,5-dioxo-imidazolidin-4-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

(1-Cyclohexyl-2,5-dioxo-imidazolidin-4-yl)-acetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1-Cyclohexyl-2,5-dioxo-imidazolidin-4-yl)-acetic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

    Imidazolidinone derivatives: Compounds with similar structures but different substituents on the imidazolidinone ring.

    Cyclohexyl derivatives: Compounds containing the cyclohexyl group but with different functional groups attached.

Uniqueness

(1-Cyclohexyl-2,5-dioxo-imidazolidin-4-yl)-acetic acid is unique due to its specific combination of the cyclohexyl group and the imidazolidinone ring. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-(1-cyclohexyl-2,5-dioxoimidazolidin-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c14-9(15)6-8-10(16)13(11(17)12-8)7-4-2-1-3-5-7/h7-8H,1-6H2,(H,12,17)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFPTMQCFCCZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C(NC2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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